![molecular formula C13H11BrCl2N2O2 B1397215 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1033586-30-9](/img/structure/B1397215.png)
5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H11BrCl2N2O2 and its molecular weight is 378 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : CHBrClNO
- Molecular Weight : 378.05 g/mol
- CAS Number : 1033586-30-9
Synthesis Overview
The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis often includes steps such as bromination and esterification, which are critical for obtaining the desired structure with high yield and purity.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 to 50 µg/mL depending on the specific strain tested.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 10 | Staphylococcus aureus |
Compound B | 20 | Escherichia coli |
5-Bromomethyl... | 25 | Klebsiella pneumoniae |
Anti-inflammatory Activity
In addition to antimicrobial effects, pyrazole derivatives have been studied for their anti-inflammatory properties. For example, certain compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on HDAC Inhibition :
A recent study highlighted the potential of pyrazole derivatives in targeting histone deacetylases (HDACs), specifically HDAC6. The compound demonstrated significant inhibitory activity with an IC value of 0.5 nM, indicating its potential use in cancer therapy by modulating gene expression related to cell cycle and apoptosis . -
Acute Liver Injury Model :
In a mouse model of acetaminophen-induced acute liver injury, a related pyrazole compound showed protective effects at a dose of 40 mg/kg, suggesting that structural analogs might also confer similar protective benefits against liver damage .
The precise mechanism of action for this compound remains under investigation. However, it is believed that its biological activity may be linked to its ability to interact with specific enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. Research shows that modifications in the pyrazole structure can enhance its activity against specific cancer types .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. These findings align with the broader class of pyrazole derivatives known for their therapeutic efficacy in treating inflammatory diseases .
Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it may influence pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression .
Agrochemicals
Pesticidal Activity
In agricultural research, this compound has shown promise as a pesticide. Its structural characteristics allow it to interact effectively with target pests while minimizing toxicity to non-target organisms. Field trials have demonstrated its effectiveness against various insect pests and fungal pathogens .
Herbicidal Properties
Additionally, the compound is being explored for its herbicidal properties. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop yields. This dual action makes it a valuable candidate for integrated pest management strategies .
Material Science
Polymer Chemistry
In material science, this compound is utilized as a building block in synthesizing novel polymers. Its bromomethyl group can participate in further chemical reactions to create functionalized polymers with specific properties tailored for applications in coatings and adhesives .
Nanocomposites
Moreover, research is ongoing into the use of this compound in developing nanocomposite materials. The incorporation of pyrazole derivatives into nanostructured materials can enhance their mechanical and thermal properties, making them suitable for advanced applications in electronics and aerospace engineering .
Summary Table of Applications
Application Area | Specific Use Cases | Observations |
---|---|---|
Medicinal Chemistry | Antitumor activity; Anti-inflammatory | Significant cytotoxic effects |
Agrochemicals | Pesticidal and herbicidal activity | Effective against pests and weeds |
Material Science | Polymer synthesis; Nanocomposites | Enhanced mechanical properties |
Properties
IUPAC Name |
ethyl 5-(bromomethyl)-1-(2,6-dichlorophenyl)pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrCl2N2O2/c1-2-20-13(19)11-6-8(7-14)18(17-11)12-9(15)4-3-5-10(12)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDFFAKCTATEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)CBr)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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